Methyl farnesoate
Overview
Description
Methyl farnesoate (MF) is a crustacean reproductive hormone that is structurally similar to insect juvenile hormone. It is responsible for enhancing reproductive maturation, maintaining juvenile morphology, and influencing male sex determination. Exposure of female Daphnids to increasing levels of MF increases the percentage of males in a brood in a dose-dependant manner. MF is endogenously produced in the mandibular organ and environmental factors such as salinity and temperature can influence hemolyph levels.
This compound is a member of the juvenile hormone family of compounds that is the methyl ester of farnesoic acid. Found in several species of crustaceans. It has a role as a crustacean metabolite. It is a juvenile hormone, an enoate ester and a fatty acid methyl ester. It derives from a farnesoic acid.
Scientific Research Applications
Neurohormonal Regulation
Methyl farnesoate (MF) is identified as a juvenile hormone-like compound in crustaceans, playing a central role in development and reproduction. Studies on spider crabs revealed a neurohormone that regulates MF synthesis and has hyperglycemic activity, suggesting a dual role in metabolism and development in crustaceans (Liu, Laufer, Wang, & Hayes, 1997).
Role in Insect Hemolymph
MF has been identified in the hemolymph of various insect orders, implying its significance beyond crustaceans. It's the precursor of the insect hormone juvenile hormone III, indicating a broader role in insect development and physiology (Teal, Jones, Jones, Torto, Nyasembe, Borgemeister, Alborn, Kaplan, Boucias, & Lietze, 2014).
Analytical Technique Development
A new method combining matrix solid-phase dispersion with gas chromatography-mass spectrometry was developed to quantify MF in various arthropod species. This technique aids in understanding MF's role in arthropod physiology, crucial for conservation and endocrine disruption studies (Montes, Rodil, Neuparth, Santos, Cela, & Quintana, 2017).
Hormonal Control in Crustaceans
MF is produced by the mandibular organs in crustaceans and is regulated by neuropeptides from the X-organ-sinus gland complex. This hormonal control suggests a complex integration of somatic and gonadal growth processes in crustaceans (Wainwright, Webster, Wilkinson, Chung, & Rees, 1996).
Regulation of Molting and Reproduction
In freshwater crabs, MF injections significantly increased gonad development and accelerated molting, providing strong evidence of MF's involvement in these processes (Reddy, Nagaraju, & Reddy, 2004).
Hemolymph Quantification Technique
A method using high-performance liquid chromatography was developed for measuring MF in crustacean hemolymph. This technique is crucial for studying MF's physiological functions in various arthropods (Borst & Tsukimura, 1991).
Reproduction Regulation in Prawns
MF injections in prawns significantly increased gonad size, emphasizing its role in reproductive control in these species (Suraj, Nagaraju, & Reddy, 2003).
Hormonal Profiling in Crabs
The concentration of MF in the hemolymph of freshwater crabs varied with different ovarian developmental stages, indicating its role in ovarian growth and maturation (Ayanath & Raghavan, 2020).
Insecticidal Juvenile Hormone Analog Effects
Insecticidal juvenile hormone analogs, like this compound, were found to alter sex ratios in the crustacean Daphnia magna, demonstrating its impact on crustacean reproduction and development (Olmstead & LeBlanc, 2003).
Potential as a Crustacean Hormone
MF's involvement in regulating molting, reproduction, osmoregulation, and behavior in crustaceans supports its role as a bona fide hormone in these species (Nagaraju, 2007).
Ecdysteroid Secretion Stimulation
MF was shown to stimulate ecdysteroid secretion in crab Y-organs, indicating its regulatory role in crustacean molting and development (Tamone & Chang, 1993).
Effects on Female Crayfish
MF administration to female crayfish showed no significant effect on reproduction but tended to accelerate molting, suggesting its complex role in crustacean physiology (Abdu, Barki, Karplus, Barel, Takáč, Yehezkel, Laufer, & Sagi, 2001).
Testicular Growth Stimulation
MF stimulated testicular growth in freshwater crabs, indicating its function as a male reproductive hormone in crustaceans (Kalavathy, Mamatha, & Reddy, 1999).
Receptor Assembly in Crustaceans
Research on the this compound receptor (MfR) in branchiopod crustaceans revealed that its activation and assembly are influenced by MF, showing its importance in reproduction and development (Kakaley, Wang, & LeBlanc, 2017).
RNA Expression in Crabs
The expression of farnesoic acid O-methyl transferase, crucial for converting farnesoic acid into MF, was investigated in mud crabs, highlighting the importance of this pathway in crustacean metamorphosis and reproduction (Sunarti, Soejoedono, Mayasari, & Tahya, 2016).
Morphogenesis Regulation in Male Crabs
MF levels were linked to morphological and reproductive states in male spider crabs, suggesting its role in male crustacean reproduction and morphogenesis (Sagi, Homola, & Laufer, 1993).
Esterase Assay Methods
Methods for measuring MF esterase activity were developed, aiding in understanding MF metabolism in crustaceans (Homola & Chang, 1997).
Mechanism of Action
Target of Action
Methyl farnesoate (MF) primarily targets the juvenile hormone receptors, Met and Gce . These receptors play a crucial role in the regulation of metamorphosis and reproduction in various organisms, particularly in crustaceans .
Mode of Action
This compound is produced by the larval corpus allatum (CA) and released into the hemolymph . It exerts its effects indirectly after conversion to JHB3, as well as acting as a hormone itself through a direct interaction with Met and Gce . This interaction triggers a series of physiological changes that regulate the development and reproduction of the organism .
Biochemical Pathways
The biosynthesis of this compound involves several pathways. It is initiated by acetyl-CoA, which is catalyzed by a series of enzymes involved in the canonical mevalonate pathway to produce farnesyl pyrophosphate (FPP). Then, FPP is catalyzed following the arthropod-specific pathway to produce MF .
Pharmacokinetics
It is known that this compound is produced by the larval ca and released into the hemolymph, indicating a systemic distribution within the organism .
Result of Action
This compound plays a vital role in crustacean development, primarily by enhancing reproductive maturation and maintaining juvenile morphology . It has been shown to increase mean oocyte diameter and testicular follicle diameter, as well as mean gonad indices . It also plays a role in the regulation of molting .
Action Environment
The action of this compound is influenced by environmental cues. For example, photoperiod and temperature co-regulate male sex determination in Daphnia spp., a genus of small planktonic crustaceans . Furthermore, certain environmental chemicals, known as insect growth regulating insecticides (IGRs), can stimulate male sex determination in some crustacean species .
Safety and Hazards
Future Directions
Future research might focus on understanding the synthetic metabolism tailored for sesquiterpenoid hormones in various species . Additionally, the potential role of MF as a juvenile hormone in arthropods has been a topic of long-standing debate . Further studies are needed to elucidate the molecular mechanisms by which the combinatorial effect of eyestalk hormones, neuromediators, and other factors coordinate to regulate ovarian maturation .
Biochemical Analysis
Biochemical Properties
Methyl farnesoate is involved in several biochemical reactions, particularly in the regulation of molting and reproduction in crustaceans. It interacts with various enzymes and proteins, including farnesoic acid O-methyltransferase, which catalyzes the conversion of farnesoic acid to this compound . Additionally, this compound is known to interact with juvenile hormone acid methyltransferase, which is crucial for its biosynthesis . These interactions are essential for the proper functioning of this compound in regulating developmental processes.
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in crustaceans, this compound enhances reproductive maturation and maintains juvenile morphology . It also affects the molting process by accelerating the development of oocytes and testicular follicles . These cellular effects are mediated through its interaction with specific receptors and signaling molecules.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and the regulation of gene expression. This compound binds to juvenile hormone receptors, such as Met and Gce, and induces the expression of primary-response genes like Kr-h1 . Additionally, it inhibits or activates enzymes involved in its biosynthetic pathway, such as farnesoic acid O-methyltransferase . These molecular interactions are crucial for its role in regulating developmental and reproductive processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, this compound has been observed to enhance reproductive maturation over time in crustaceans . Its stability and degradation rates can vary depending on environmental conditions and experimental setups . Long-term studies have indicated that this compound can have sustained effects on cellular processes, such as molting and reproduction.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In crustaceans, higher doses of this compound have been shown to significantly increase oocyte and testicular follicle diameters, as well as gonad indices . At very high doses, this compound can have toxic or adverse effects, such as disrupting normal developmental processes . These dosage-dependent effects highlight the importance of carefully regulating the levels of this compound in experimental and natural settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the mevalonate pathway. It is synthesized from farnesyl pyrophosphate through a series of enzymatic reactions . Key enzymes involved in its biosynthesis include farnesoic acid O-methyltransferase and juvenile hormone acid methyltransferase . These metabolic pathways are essential for the production and regulation of this compound levels in crustaceans.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In crustaceans, it is primarily synthesized in the mandibular organs and then transported to target tissues . The distribution of this compound within the organism is crucial for its proper functioning in regulating developmental and reproductive processes. Additionally, its localization and accumulation in specific tissues can influence its activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is primarily localized in the cytoplasm and can interact with various cellular compartments and organelles . Specific targeting signals and post-translational modifications direct this compound to its sites of action within the cell. These subcellular interactions are crucial for its role in regulating cellular processes and maintaining proper developmental and reproductive functions.
Properties
IUPAC Name |
methyl 3,7,11-trimethyldodeca-2,6,10-trienoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-13(2)8-6-9-14(3)10-7-11-15(4)12-16(17)18-5/h8,10,12H,6-7,9,11H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKXNIPBVLQYAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC(=O)OC)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10485-70-8 | |
Record name | Methyl farnesoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10485-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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